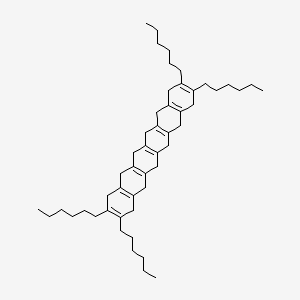
Tri(naphthalen-1-yl)(p-tolyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(naphthalen-1-yl)(p-tolyl)silane is an organosilicon compound with the molecular formula C37H28Si It consists of a silicon atom bonded to three naphthalen-1-yl groups and one p-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(naphthalen-1-yl)(p-tolyl)silane typically involves the reaction of naphthalen-1-yl lithium or naphthalen-1-yl magnesium bromide with p-tolylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(naphthalen-1-yl)(p-tolyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The naphthalen-1-yl or p-tolyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Tri(naphthalen-1-yl)(p-tolyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Tri(naphthalen-1-yl)(p-tolyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The naphthalen-1-yl and p-tolyl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri(naphthalen-1-yl)silane
- Tri(p-tolyl)silane
- Phenyltri(p-tolyl)silane
Uniqueness
Tri(naphthalen-1-yl)(p-tolyl)silane is unique due to the combination of naphthalen-1-yl and p-tolyl groups bonded to the silicon atom. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C37H28Si |
|---|---|
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
(4-methylphenyl)-trinaphthalen-1-ylsilane |
InChI |
InChI=1S/C37H28Si/c1-27-23-25-31(26-24-27)38(35-20-8-14-28-11-2-5-17-32(28)35,36-21-9-15-29-12-3-6-18-33(29)36)37-22-10-16-30-13-4-7-19-34(30)37/h2-26H,1H3 |
InChI-Schlüssel |
LZDMYAGBXSYOFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



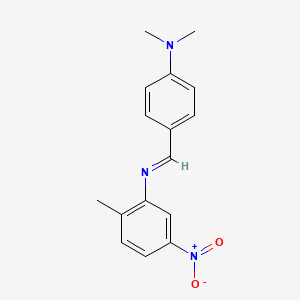
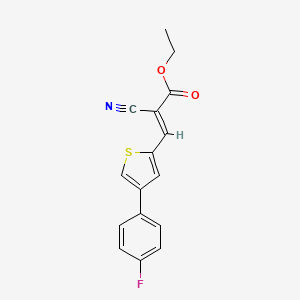
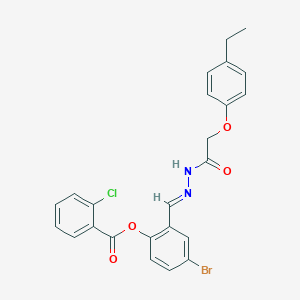
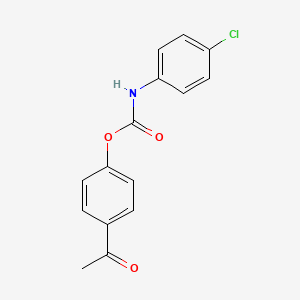
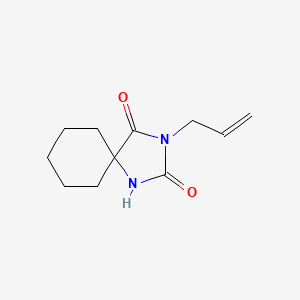
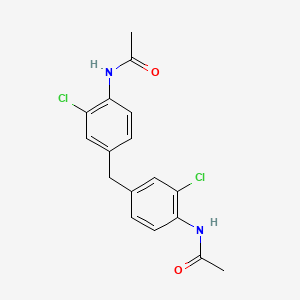
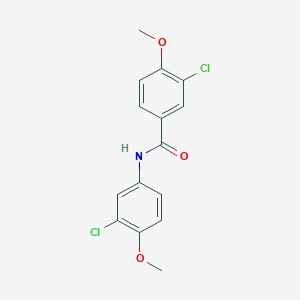
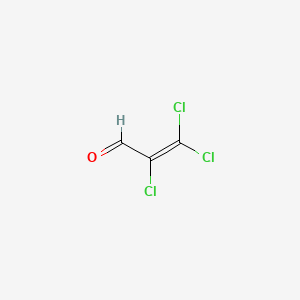
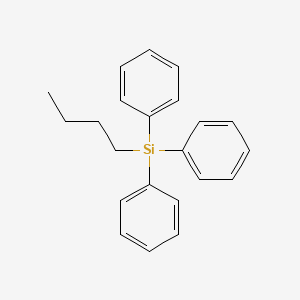
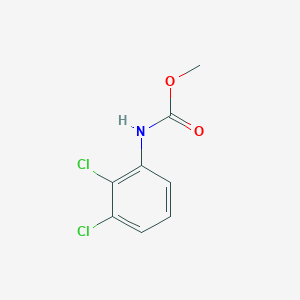
![Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
